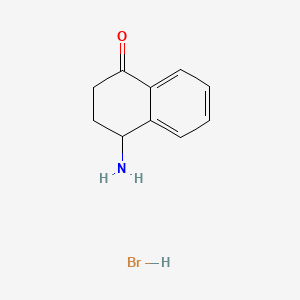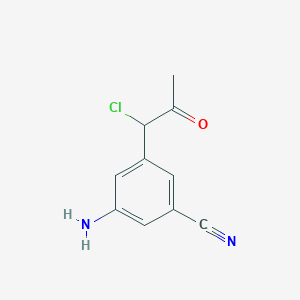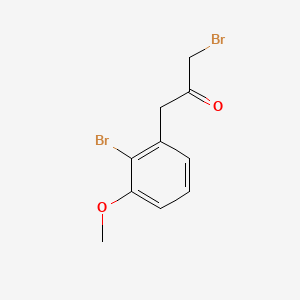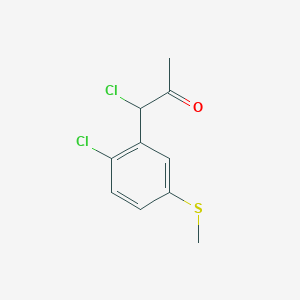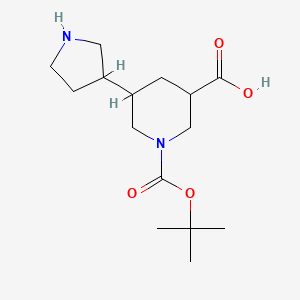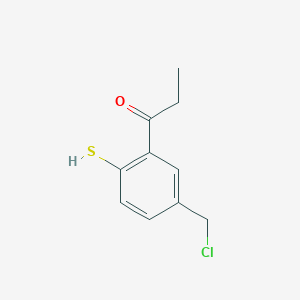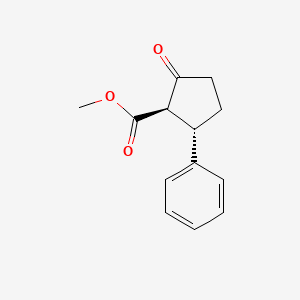
Methyl (1R,5S)-2-oxo-5-phenylcyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl trans-2-Oxo-5-phenylcyclopentanecarboxylate is a chemical compound with the molecular formula C13H14O3 It is known for its unique structure, which includes a cyclopentane ring substituted with a phenyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl trans-2-Oxo-5-phenylcyclopentanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid derivatives with cyclopentanone in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired product .
Industrial Production Methods
Industrial production of Methyl trans-2-Oxo-5-phenylcyclopentanecarboxylate may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl trans-2-Oxo-5-phenylcyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
Methyl trans-2-Oxo-5-phenylcyclopentanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl trans-2-Oxo-5-phenylcyclopentanecarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl trans-2-Oxo-4-phenylcyclopentanecarboxylate
- Methyl trans-2-Oxo-6-phenylcyclopentanecarboxylate
- Methyl trans-2-Oxo-5-(p-tolyl)cyclopentanecarboxylate
Uniqueness
Methyl trans-2-Oxo-5-phenylcyclopentanecarboxylate is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl (1R,5S)-2-oxo-5-phenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H14O3/c1-16-13(15)12-10(7-8-11(12)14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3/t10-,12-/m1/s1 |
InChI Key |
FWLLPGIDURYFKA-ZYHUDNBSSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](CCC1=O)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1C(CCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


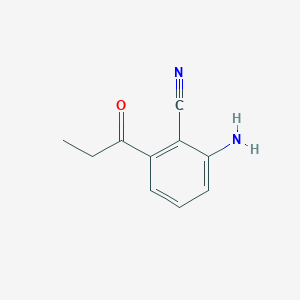
![2-[(4-Bromophenyl)methoxy]benzamide](/img/structure/B14044133.png)
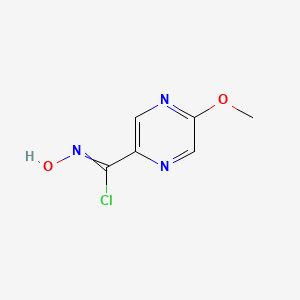
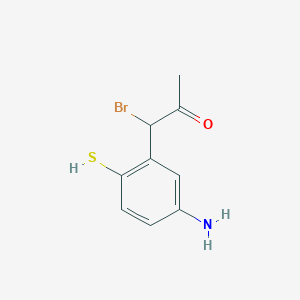

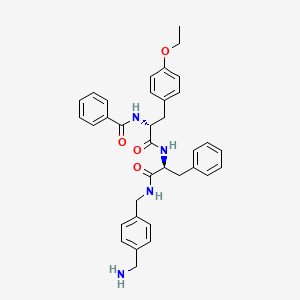
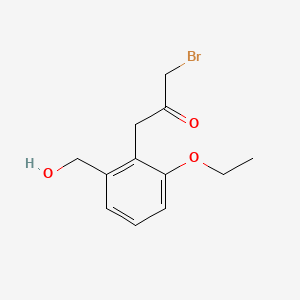
![Bis[(3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine] di-p-toluyl-L-tartrate](/img/structure/B14044176.png)
